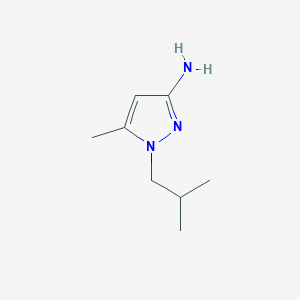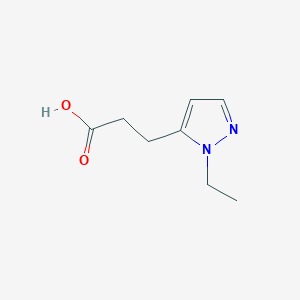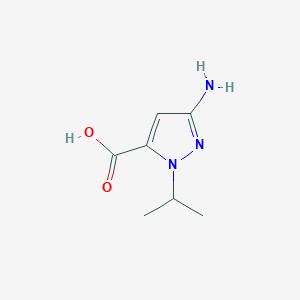
3-Amino-1-isopropyl-1H-pyrazole-5-carboxylic acid
Descripción general
Descripción
3-Amino-1-isopropyl-1H-pyrazole-5-carboxylic acid is a compound that contains a total of 23 bonds, including 12 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 carboxylic acid (aromatic), 1 primary amine (aromatic), 1 hydroxyl group, and 1 Pyrazole .
Synthesis Analysis
The synthesis of pyrazoles involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . There are several methods available for the synthesis of pyrazoles, including a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes .Molecular Structure Analysis
The molecular structure of 3-Amino-1-isopropyl-1H-pyrazole-5-carboxylic acid includes a five-membered ring, a carboxylic acid (aromatic), a primary amine (aromatic), a hydroxyl group, and a Pyrazole .Chemical Reactions Analysis
Pyrazoles are known for their reactivity and are often used as starting materials for the preparation of more complex heterocyclic systems . They exhibit tautomerism, which may influence their reactivity .Aplicaciones Científicas De Investigación
Synthesis of Pyrazole Derivatives
A series of new 3-(aminomethyl)pyrazoles and 3-(aminomethyl)isoxazoles have been synthesized, starting with the formation of esters of 5-substituted 1H-pyrazole-3-carboxylic and 1H-isoxazole-3-carboxylic acids. This work demonstrates the versatility of pyrazole derivatives in organic synthesis, characterized by their physicochemical properties and confirmed through various spectroscopic methods (Musatov et al., 2011).
Novel Ligands for Metal Complex Catalysis
Research on the synthesis of novel azides and triazoles based on 1H-pyrazole-3(5)-carboxylic acids aims to create polychelated ligands for use in medicinal chemistry and metal complex catalysis. The development of these ligands involves the copper-catalyzed [3+2] cycloaddition reaction, highlighting the potential of pyrazole carboxylic acid derivatives in creating complex structures for chemical applications (Dalinger et al., 2020).
Peptide Bond Replacement
The preparation of orthogonally protected 3-(1-aminoalkyl)pyrazole- and 4,5-dihydropyrazole-5-carboxylic acids by 1,3-dipolar cycloaddition showcases the potential of pyrazole derivatives as peptide bond replacements. This approach allows for the incorporation of pyrazole into pseudotri- and tetrapeptides, offering new avenues for peptide research and drug design (Jones et al., 2011).
Coordination Complexes in Crystallography
The synthesis and characterization of novel pyrazole-dicarboxylate acid derivatives have led to the creation of mononuclear chelate complexes with Cu(II) and Co(II). These findings contribute to our understanding of coordination chemistry and crystallography, offering insights into the chelation and crystallization properties of these organic molecules (Radi et al., 2015).
Direcciones Futuras
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . They are often used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of future research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .
Mecanismo De Acción
Mode of Action
Pyrazole derivatives are known to exhibit tautomerism , which may influence their reactivity and interaction with targets. This phenomenon could result in changes in the compound’s structure, thereby affecting its properties and interactions with its targets .
Biochemical Pathways
Pyrazole derivatives are versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems . Therefore, it’s plausible that this compound could affect multiple biochemical pathways.
Propiedades
IUPAC Name |
5-amino-2-propan-2-ylpyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-4(2)10-5(7(11)12)3-6(8)9-10/h3-4H,1-2H3,(H2,8,9)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCKLHVTYAOMJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC(=N1)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-isopropyl-1H-pyrazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



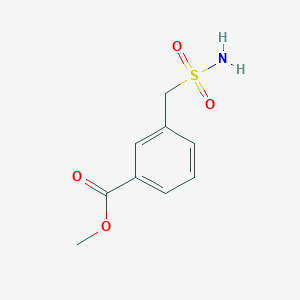
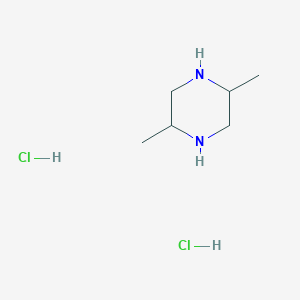



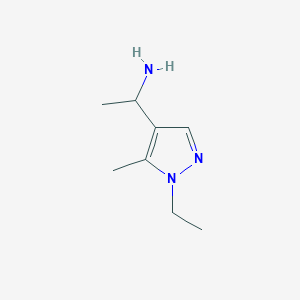
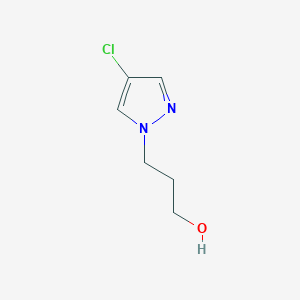
![4-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B3373388.png)

![1-[(cyclopentylcarbamoyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B3373414.png)


